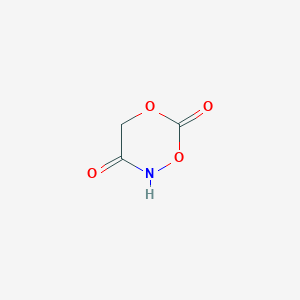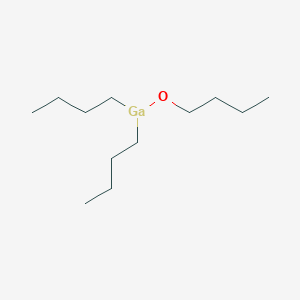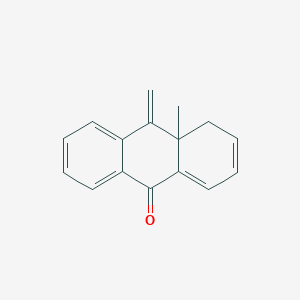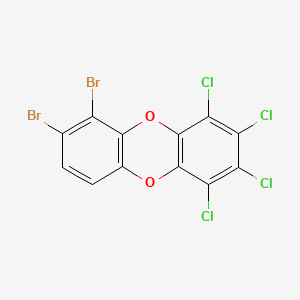
Ethanol, 2,2',2''-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is a complex organic compound that belongs to the class of nitrilotriethanol derivatives. This compound is characterized by its unique structure, which includes a nitrilotris-ethanol backbone and a 2-methyl-2-(2-methylphenoxy)propanoate moiety. It is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) typically involves the reaction of nitrilotriethanol with 2-methyl-2-(2-methylphenoxy)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then subjected to purification processes, including filtration and drying, to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the formulation of various industrial products, including coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, acetate (salt)
- Ethanol, 2,2’,2’'-nitrilotris-, sulfate (2:1) (salt)
- Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of nitrilotriethanol and 2-methyl-2-(2-methylphenoxy)propanoate moieties makes it particularly versatile for various applications, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 105377-52-4 | |
Formule moléculaire |
C17H29NO6 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-methyl-2-(2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H14O3.C6H15NO3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |
Clé InChI |
JSEDNPRNRNTUSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(C)(C)C(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/no-structure.png)



![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)



